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Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate

Epigenetics YEATS domain Structure-based drug design

Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate (CAS 1226433-83-5; molecular formula C18H28N4O5, MW 380.45 g/mol) is a synthetic piperazine-urea derivative that functions as an acetyl/acyl-lysine mimetic moiety targeting the MLLT1 (ENL) YEATS domain. Unlike well-studied bromodomain readers, the YEATS domain represents an emerging class of epigenetic reader proteins strongly associated with oncogenic transcriptional regulation, and this compound has been co-crystallized with MLLT1 (PDB: 6T1L) at 2.0 Å resolution, validating its direct target engagement.

Molecular Formula C18H28N4O5
Molecular Weight 380.445
CAS No. 1226433-83-5
Cat. No. B2525392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate
CAS1226433-83-5
Molecular FormulaC18H28N4O5
Molecular Weight380.445
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCCN2CCN(CC2)C(=O)OC)OC
InChIInChI=1S/C18H28N4O5/c1-25-15-5-4-14(12-16(15)26-2)13-20-17(23)19-6-7-21-8-10-22(11-9-21)18(24)27-3/h4-5,12H,6-11,13H2,1-3H3,(H2,19,20,23)
InChIKeyLVMGKHRZZFXBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate (CAS 1226433-83-5): A Structurally Characterized YEATS-Domain Chemical Probe for Epigenetic Target Differentiation


Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate (CAS 1226433-83-5; molecular formula C18H28N4O5, MW 380.45 g/mol) is a synthetic piperazine-urea derivative that functions as an acetyl/acyl-lysine mimetic moiety targeting the MLLT1 (ENL) YEATS domain [1]. Unlike well-studied bromodomain readers, the YEATS domain represents an emerging class of epigenetic reader proteins strongly associated with oncogenic transcriptional regulation, and this compound has been co-crystallized with MLLT1 (PDB: 6T1L) at 2.0 Å resolution, validating its direct target engagement [1][2]. The compound is also annotated as a Proteinase Activated Receptor 2 (PAR2) antagonist in drug-target databases, indicating potential polypharmacology relevant to inflammation and solid tumor indications [3].

Why Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate Cannot Be Replaced by Other Piperazine-Ureas or Generic YEATS-Domain Binders


Piperazine-urea derivatives and alternative chemotypes such as benzimidazole-amides both bind the MLLT1 YEATS domain, but they exploit fundamentally different interaction mechanisms and binding pockets within the protein [1]. Crystal structures of the piperazine-urea series (PDB: 6T1I, 6T1J, 6T1L) reveal that subtle modifications to the aromatic substituent on the urea moiety—e.g., replacing the 3,4-dimethoxybenzyl group of derivative 3 with alternative aryl or heteroaryl groups in derivatives 1 and 2—alter the hydrogen-bonding network, hydrophobic contacts, and overall binding pose [1]. Consequently, potency, selectivity across YEATS-domain family members, and downstream cellular activity are not interchangeable among even closely related piperazine-ureas, let alone across distinct chemotypes. Procurement of a specific derivative with validated co-crystal structure and known binding affinity is therefore essential for reproducible target engagement studies [1][2].

Quantitative Differentiation Evidence for Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate vs. Closest Analogs


Crystal Structure-Guided Binding Mode Differentiation: Piperazine-Urea Derivative 3 vs. Benzimidazole-Amide Derivative 4 in MLLT1 YEATS Domain

Piperazine-urea derivative 3 (CAS 1226433-83-5) binds the MLLT1 YEATS domain with a distinct interaction mechanism compared to benzimidazole-amide derivative 4. Co-crystal structures (PDB: 6T1L vs. 6T1M) demonstrate that the piperazine-urea chemotype occupies a different binding pocket than the benzimidazole-amide series, engaging unique hydrogen-bonding and hydrophobic contact networks [1]. This structural differentiation provides a basis for chemotype-selective tool compound selection in MLLT1 functional studies.

Epigenetics YEATS domain Structure-based drug design

YEATS-Domain Binding Affinity: Piperazine-Urea Derivative 3 Kd Determination via BindingDB Assay Data

Piperazine-urea derivative 3 exhibits a measured dissociation constant (Kd) of 17.1 μM (1.71 × 10⁴ nM) against the MLLT1 YEATS domain, as reported in the BindingDB entry associated with PDB 6T1L [1]. An IC50 value of 25.7 μM (2.57 × 10⁴ nM) was also determined in a separate assay under the same target engagement context. These values provide a quantitative baseline for evaluating potency improvements in subsequent analog campaigns.

Binding affinity YEATS domain Surface plasmon resonance

Annotated Polypharmacology: PAR2 Antagonism Adds a Functional Dimension Absent in Structural Analogs Lacking This Annotation

Drug-target interaction databases annotate piperazine urea derivative 3 (synonym: PMID26936077-Compound-18) as an antagonist of Proteinase Activated Receptor 2 (PAR2) with patented indications in inflammation and solid tumor/cancer [1]. This PAR2 activity annotation is not currently reported for the other piperazine-urea derivatives (1 and 2) or for the benzimidazole-amide series (4–6) characterized in the MLLT1 structural study. While quantitative PAR2 IC50 or Ki data are not publicly available, the annotation itself provides a differentiating functional dimension that may influence compound selection for projects exploring epigenetic-oncogenic signaling crosstalk.

PAR2 antagonist Inflammation Polypharmacology

Structural Basis for Subtype Selectivity: 3,4-Dimethoxybenzyl Substituent vs. Mono-Methoxy or Fluoro Analogs

The 3,4-dimethoxy substitution pattern on the benzyl ring of CAS 1226433-83-5 is chemically distinct from the mono-methoxy (e.g., CAS 1226451-16-6) and 4-fluoro analogs (e.g., Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate). While no head-to-head potency comparison among these specific analogs is publicly available, the established SAR for piperazine-urea YEATS-domain binders demonstrates that modifications to the aromatic substituent alter the hydrogen-bonding capacity and hydrophobic complementarity within the binding pocket [1]. The 3,4-dimethoxybenzyl group provides two hydrogen-bond acceptor sites and increased electron density compared to mono-substituted or electron-withdrawing analogs, which is predicted to modulate binding affinity and selectivity.

Structure-activity relationship Piperazine urea Aromatic substitution

Recommended Scientific Procurement and Application Scenarios for Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate


MLLT1 (ENL) YEATS Domain Structural Biology and Biophysical Assay Development

This compound is the only publicly available piperazine-urea derivative with a fully solved co-crystal structure in complex with the MLLT1 YEATS domain (PDB: 6T1L at 2.00 Å resolution) [1]. Researchers developing surface plasmon resonance (SPR), fluorescence polarization, or thermal shift assays for MLLT1 can use this compound as a validated positive control with a known Kd (17.1 μM) and IC50 (25.7 μM) [2]. The established binding mode provides a reliable reference for interpreting competitive binding experiments and for training computational docking models.

Epigenetic Chemical Probe Selectivity Profiling Across YEATS-Domain Family Members

Because the piperazine-urea chemotype exploits a binding pocket distinct from that of benzimidazole-amide inhibitors, this compound can serve as a chemotype-selective probe in panels that include both piperazine-ureas and benzimidazole-amides [1]. Procurement of this specific derivative enables laboratories to dissect whether biological effects observed in MLLT1-dependent cell lines are chemotype-specific or generalizable across structurally distinct YEATS-domain binders.

Dual-Mechanism Studies: MLLT1 YEATS Domain Engagement and PAR2 Antagonism Crosstalk

Given the annotated PAR2 antagonist activity of this compound [1], research groups investigating the intersection of epigenetic reader proteins and G-protein-coupled receptor (GPCR) signaling in inflammation or oncology can employ this single compound to simultaneously probe both targets. This reduces the need for multiple tool compounds and simplifies experimental design in cellular models where both MLLT1 and PAR2 are co-expressed.

SAR Expansion Starting Point for 3,4-Dimethoxybenzyl Piperazine-Urea Libraries

Medicinal chemistry teams aiming to optimize YEATS-domain binding affinity or selectivity can procure this compound as the reference standard for the 3,4-dimethoxybenzyl-substituted scaffold. Its defined Kd, co-crystal structure, and commercial availability from multiple research-chemical suppliers establish it as a tractable starting point for systematic analog synthesis and structure-activity relationship campaigns [1][2].

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